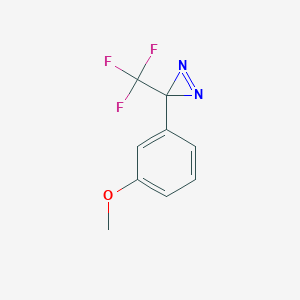
1-(Benciloxi)-2-nitrobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Benzyloxy)-2-nitrobenzene involves the benzylation of nitrobenzene derivatives and often employs catalytic systems or reagents that facilitate the introduction of the benzyloxy group into the aromatic ring. Gold-catalyzed stereoselective synthesis has been demonstrated as an effective method for producing azacyclic compounds from 1-alkynyl-2-nitrobenzenes through a redox/[2 + 2 + 1] cycloaddition cascade, indicating the synthetic versatility of nitrobenzene derivatives (Jadhav et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)-2-nitrobenzene and related compounds is characterized by the spatial arrangement of the benzyloxy and nitro groups on the benzene ring. X-ray crystallography studies, such as those on related nitrobenzene derivatives, provide insights into the conformation and arrangement of atoms within the molecule. For instance, the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol shows the inclination angles between the nitrobenzene and benzyloxy rings relative to the central benzene ring, demonstrating the molecular geometry of similar compounds (Ghichi et al., 2015).
Chemical Reactions and Properties
1-(Benzyloxy)-2-nitrobenzene undergoes various chemical reactions that exploit the reactivity of the nitro and benzyloxy functional groups. For example, the reduction of nitro groups to amines, substitution reactions, and cyclization processes are common. The organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation highlight the chemical reactivity of related nitrobenzene compounds (Alla et al., 2014).
Physical Properties Analysis
The physical properties of 1-(Benzyloxy)-2-nitrobenzene, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. For example, the crystal structure and halogen bonds in similar nitrobenzene derivatives provide insight into their solid-state characteristics and phase transitions (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-(Benzyloxy)-2-nitrobenzene, such as its reactivity towards nucleophiles, electrophiles, and reducing agents, are determined by the presence and position of its functional groups. Studies on the reactivity and transformation of nitrobenzene derivatives, like the computational calculation of nitrobenzene and its derivatives, help in understanding the electronic structure and potential reactivity of these compounds (Maahury & Honey Amos, 2022).
Aplicaciones Científicas De Investigación
Inhibición de la tirosinasa
Este compuesto se ha explorado como un compuesto anti-melanogénico . La tirosinasa es un objetivo enzimático clave para diseñar nuevos ligandos químicos contra la melanogénesis . Los andamios adecuadamente diseñados inspirados en las estructuras de los compuestos naturales se utilizan para desarrollar nuevos inhibidores sintéticos .
Actividad antimicrobiana
Los derivados de las calconas, que incluyen el 1-(Benciloxi)-2-nitrobenceno, tienen amplias aplicaciones en la química farmacéutica y medicinal . Estos compuestos se han sintetizado y se ha estudiado su actividad antimicrobiana .
Síntesis de nuevos derivados de calconas
El this compound se ha utilizado en la síntesis de nuevos derivados de calconas . Estos derivados se han caracterizado mediante espectros de IR, RMN de 13C, RMN de 1H y espectros de masas .
Desarrollo de agentes anti-tirosinasa
El compuesto se ha utilizado en el desarrollo de agentes anti-tirosinasa efectivos con mayor eficiencia y seguridad . Estos agentes tienen muchas aplicaciones en las industrias alimentaria, farmacéutica y cosmética .
Diseño de nuevos materiales
El compuesto se puede utilizar en el diseño de nuevos materiales para obtener las propiedades adecuadas para aplicaciones de dispositivos
Propiedades
IUPAC Name |
1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSXGRMDPBISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352983 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4560-41-2 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



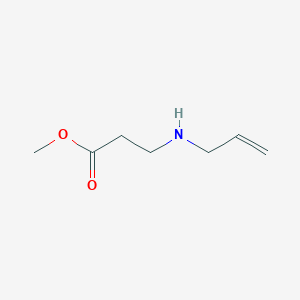

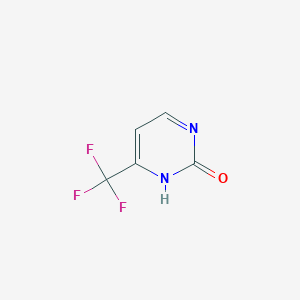
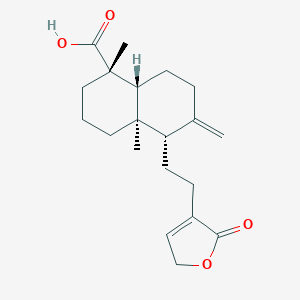
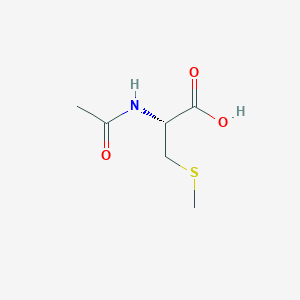
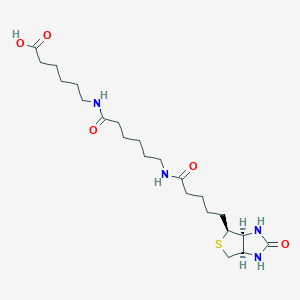

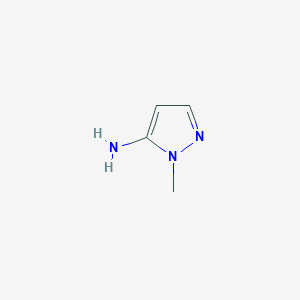
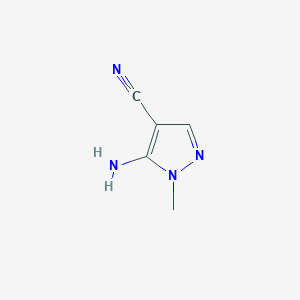
![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
